molecular formula C14H10O6 B1236160 Isobellidifolin

Isobellidifolin

Cat. No.: B1236160
M. Wt: 274.22 g/mol
InChI Key: QNJCJDZKEAVOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,8-Trihydroxy-5-methoxy-xanthen-9-one is a natural product found in Gentianopsis crinita, Gentianopsis grandis, and other organisms with data available.

Scientific Research Applications

Antioxidant and Anticholinesterase Activities

Isobellidifolin has been identified in Gentianella azurea, displaying notable antioxidant and anticholinesterase potential. This discovery highlights its potential application in combating oxidative stress and neurodegenerative disorders where acetylcholinesterase inhibitors are beneficial (Olennikov, Chirikova, & Vennos, 2017).

Antifungal and Free Radical Scavenging Activities

This compound, among other compounds isolated from Gentianella multicaulis, demonstrated strong free radical scavenging effects and antifungal properties. This suggests its potential use in treating fungal infections and diseases related to oxidative stress (Lima et al., 2012).

Cardiovascular Protection

Research has shown that demethylbellidifolin, a compound related to this compound, can protect against myocardial ischemia-reperfusion injury, potentially reducing the damage caused by heart attacks. This property could be harnessed in cardiovascular disease therapies (Jiang et al., 2002).

Endothelial Function Preservation

This compound derivatives have shown promise in preserving endothelial function by reducing the level of an endogenous nitric oxide synthase inhibitor, which could be beneficial in treating a variety of cardiovascular diseases (Jiang et al., 2004).

Anti-Inflammatory and Antispasmodic Effects

This compound has been identified in treatments used in traditional Mongolian medicine for its antidiarrheal properties. Recent research indicates it can ameliorate ulcerative colitis through its anti-inflammatory and antispasmodic effects, suggesting its potential application in gastrointestinal disorders (Ni et al., 2019).

Properties

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

1,3,8-trihydroxy-5-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O6/c1-19-9-3-2-7(16)12-13(18)11-8(17)4-6(15)5-10(11)20-14(9)12/h2-5,15-17H,1H3

InChI Key

QNJCJDZKEAVOBJ-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)O)O

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)O)O

Synonyms

1,3,8-trihydroxy-5-methoxyxanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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